molecular formula C11H16BrCl2N B1662335 N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride CAS No. 40616-75-9

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride

Cat. No. B1662335
CAS RN: 40616-75-9
M. Wt: 313.06 g/mol
InChI Key: NDDRNRRNYOULND-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride” is a chemical compound. It is also referred to as dibenamine . It has been investigated for its mechanism of protection against carbon tetrachloride-induced hepatotoxicity .

Scientific Research Applications

Neurotoxicity Research

DSP-4 hydrochloride is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . This makes it a useful tool in studies of the functional role of this noradrenergic system in the brain .

Neurotransmitter Depletion

Systemic administration of DSP-4 has a rapid dose-dependent depleting effect on the endogenous NE level . This effect is largely restricted to noradrenergic neurons .

Inhibitor of Noradrenaline Uptake

DSP-4 hydrochloride is an adrenergic neuron blocking agent with long-lasting inhibitory effect on the uptake of noradrenaline (norepinephrine) in brain slices in vitro .

Neuroprotection Studies

The neurotoxic effect of DSP-4 is counteracted by pretreatment with noradrenaline uptake inhibitors (e.g., desipramine) . MAO-B inhibitors of the N -propargylamine type (e.g., selegiline) also counteract the DSP4-induced neurotoxicity with another, yet unknown mechanism . This makes DSP-4 a valuable tool in neuroprotection studies.

Study of Serotoninergic and Dopaminergic Nerves

Serotoninergic and dopaminergic nerves are only slightly or not at all affected by DSP-4 . This allows researchers to study these systems without significant interference from noradrenergic neurons.

Investigation of Physiological Role of Locus Coeruleus Noradrenaline System

During the past 40 years, DSP-4 and its close analog, xylamine, have been used in many studies aimed at investigating the physiological role of the locus coeruleus noradrenaline system .

Mechanism of Action

Target of Action

DSP-4 hydrochloride, also known as DSP-4 or N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It targets the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into the presynaptic neuron .

Mode of Action

DSP-4 hydrochloride readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals . DSP-4 is also an irreversible inhibitor of the noradrenaline transporter .

Biochemical Pathways

The neurotoxic effect of DSP-4 hydrochloride is characterized by a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30% of the normal value . The extraneuronal concentration is, on the other hand, increased due to inflow from non-lesioned regions .

Pharmacokinetics

It is known that dsp-4 hydrochloride readily crosses the blood-brain barrier , suggesting that it has good bioavailability in the central nervous system.

Result of Action

The result of DSP-4 hydrochloride action is a selective damage to the locus coeruleus noradrenergic system, characterized by a rapid and long-lasting loss of noradrenaline . This leads to a pronounced decrease in noradrenaline levels in the cerebral cortex, hippocampus, spinal cord, and cerebellum .

Action Environment

The action of DSP-4 hydrochloride can be influenced by various factors. For instance, the neurotoxic effect of DSP-4 is counteracted by pretreatment with noradrenaline uptake inhibitors (e.g., desipramine) . Additionally, the age of the rat at the time of DSP-4 injection is important in determining the nature of the long-term changes in the noradrenergic system .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRNRRNYOULND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)CC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017240
Record name N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride

CAS RN

40616-75-9
Record name Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40616-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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